molecular formula C9H4BrCl2NO B598778 3-Bromo-6,8-dichloroquinolin-4(1H)-one CAS No. 1204810-78-5

3-Bromo-6,8-dichloroquinolin-4(1H)-one

Cat. No.: B598778
CAS No.: 1204810-78-5
M. Wt: 292.941
InChI Key: ZPJRPRQGACPRGJ-UHFFFAOYSA-N
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Description

3-Bromo-6,8-dichloroquinolin-4(1H)-one (CAS: 1204810-50-3) is a halogenated quinolinone derivative characterized by a bromine atom at position 3 and chlorine atoms at positions 6 and 8 on the quinolinone scaffold. The compound is a fused bicyclic heterocycle, with a ketone group at position 2. Its molecular formula is C₉H₄BrCl₂NO, and it has a molecular weight of 296.41 g/mol (calculated based on constituent atoms).

Properties

CAS No.

1204810-78-5

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.941

IUPAC Name

3-bromo-6,8-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrCl2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14)

InChI Key

ZPJRPRQGACPRGJ-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1Cl)NC=C(C2=O)Br)Cl

Synonyms

3-Bromo-6,8-dichloro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-6,7-dichloroquinoline

A closely related positional isomer, 3-Bromo-6,7-dichloroquinoline (CAS: 1447959-11-6), shares the same quinoline core but differs in the placement of chlorine substituents (positions 6 and 7 instead of 6 and 8). Key differences include:

  • Molecular Weight : 276.94 g/mol (vs. 296.41 g/mol for the target compound).

Core Structure Variants: Quinazolinone Derivatives

Compounds like 6,8-Dibromo-2-(chloromethyl)-3H-quinazolin-4-one (CAS: 108635-30-9) highlight the impact of core structure changes. This quinazolinone derivative features:

  • Molecular Formula : C₉H₅Br₂ClN₂O.
  • Molecular Weight : 352.41 g/mol.
  • Functional Groups : A chloromethyl group at position 2 and bromine atoms at positions 6 and 6.
  • Applications: Used in synthetic organic chemistry, particularly in the development of kinase inhibitors or antimicrobial agents.

Halogenation Patterns: Bromo vs. Chloro Substituents

Halogenation significantly impacts physicochemical properties. For example:

  • 3-Bromo-7,8-dichloro-1H-quinolin-4-one (CAS: 1204810-50-3) vs. 6,8-Dichloro-2-fluorophenylboronate (CAS: 1451391-12-0): The latter lacks bromine but includes a fluorophenylboronate group, reducing molecular weight (exact value unspecified) but increasing electrophilicity due to the boron moiety. Fluorine’s strong electron-withdrawing nature enhances stability and bioavailability compared to bromine’s bulkier, less electronegative profile .

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